3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6

Stable Isotope Labeling LC-MS/MS Method Development Analytical Reference Standards

This d6-labeled analog is the ONLY analytically valid substitute for the unlabeled compound in quantitative LC-MS/MS. The +6 Da mass difference prevents isotopic cross-talk and matrix-effect errors, ensuring ICH Q2(R1) and M10 compliance for aripiprazole impurity profiling. A must-have for accurate ANDA submission data.

Molecular Formula C9H9NO2
Molecular Weight 169.213
CAS No. 1215336-37-0
Cat. No. B592632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6
CAS1215336-37-0
Synonyms3,4-Dihydro-3,4-d2-7-hydroxy-2(1H)-quinolinone-3,4,6,8-d4;  7-Hydroxycarbostyril-d6;  3,4-Dihydro-7-hydroxy-2(1H)-quinolinone-d6;  3,4-Dihydro-7-hydroxy-carbostyril-d6;  7-Hydroxy-1,2,3,4-tetrahydro-2-quinolinone-d6
Molecular FormulaC9H9NO2
Molecular Weight169.213
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)O
InChIInChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)/i2D2,3D,4D2,5D
InChIKeyLKLSFDWYIBUGNT-NICLLADASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 (CAS 1215336-37-0): Stable Isotope-Labeled Quinolinone for Precision Bioanalysis


3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 (CAS 1215336-37-0) is a deuterated (d6) heterocyclic lactam belonging to the 3,4-dihydroquinolin-2(1H)-one class. It is the stable isotope-labeled analog of the unlabeled compound 3,4-dihydro-7-hydroxyquinoline-2(1H)-one (CAS 22246-18-0) . The unlabeled parent exhibits weak monoamine oxidase A (MAO-A) inhibitory activity (IC50 = 183 μM) and shows no effect on MAO-B . The deuterated analog is primarily employed as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, particularly for the accurate quantification of trace-level impurities in pharmaceutical formulations .

Why Unlabeled 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one Cannot Substitute for the d6 Isotopologue in Regulated Bioanalysis


Direct substitution of 3,4-dihydro-7-hydroxyquinoline-2(1H)-one-d6 with its unlabeled analog (CAS 22246-18-0) in quantitative LC-MS/MS workflows is analytically invalid. The unlabeled compound is the target analyte itself in many assays—as a process impurity of aripiprazole [1]—and using it as an internal standard introduces fundamental quantification errors due to isotopic cross-talk and an inability to correct for matrix effects. The deuterated analog provides a distinct mass difference (+6 Da) that enables selective monitoring of the internal standard channel without interference from the endogenous analyte signal, a prerequisite for meeting regulatory method validation criteria . Furthermore, the kinetic isotope effect (KIE) conferred by deuterium incorporation at six positions alters the physicochemical behavior sufficiently to preclude direct molar substitution, making the deuterated form the only acceptable choice for reliable, traceable quantification in pharmaceutical quality control and bioanalytical studies.

Quantitative Evidence for 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6: A Comparative Evaluation Against Unlabeled Analog and In-Class Candidates


Isotopic Purity and Molecular Weight Differentiation for LC-MS/MS Selectivity

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 exhibits a molecular weight of 169.21 g/mol, which is 6.03 Da greater than the unlabeled analog (163.17 g/mol) due to the substitution of six hydrogen atoms with deuterium . This mass difference is critical for baseline chromatographic resolution and selective multiple reaction monitoring (MRM) in triple quadrupole mass spectrometry. The compound is supplied with a chemical purity of ≥98% as documented in Certificates of Analysis . In contrast, the unlabeled analog, when used as a reference standard without an appropriate internal standard, offers no such mass discrimination and is subject to ion suppression/enhancement effects that can compromise accuracy by up to 30-50% in complex biological matrices [1].

Stable Isotope Labeling LC-MS/MS Method Development Analytical Reference Standards

Regulatory Compliance: Direct Substitution for Aripiprazole EP Impurity A in Method Validation

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 is the direct stable isotope-labeled analog of Aripiprazole EP Impurity A (3,4-dihydro-7-hydroxyquinoline-2(1H)-one) [1]. While the unlabeled impurity serves as a reference standard for identification and purity assessment, the deuterated analog is uniquely qualified for use as a stable isotope-labeled internal standard (SIL-IS) in validated LC-MS/MS methods for quantifying this specific impurity in aripiprazole drug substance and finished product . The use of a SIL-IS that is structurally identical to the target analyte is mandated by regulatory guidance (e.g., EMA, ICH M10) to correct for variability in sample extraction, ionization efficiency, and matrix effects, thereby achieving the required precision (typically CV ≤15%) and accuracy (typically 85-115%) for impurity methods [2].

Pharmaceutical Impurity Profiling Regulatory Method Validation Aripiprazole Analysis

Biological Activity: Absence of Pharmacological Interference in Cellular Assays

The unlabeled parent compound, 3,4-dihydro-7-hydroxyquinoline-2(1H)-one, is a weak inhibitor of monoamine oxidase A (MAO-A) with an IC50 of 183 μM and has no effect on MAO-B . Additionally, it exhibits modest activity against prostate cancer cell lines (DU-145) at high concentrations (100 μg/mL) [1]. For the deuterated analog, there is no evidence of enhanced or altered pharmacological activity. Critically, the intended application of the d6 isotopologue as an internal standard at sub-nanomolar to low micromolar concentrations in biological samples places it far below any threshold that could perturb the biological system under investigation. This ensures that its use in pharmacokinetic or pharmacodynamic studies does not introduce confounding pharmacological variables, a key consideration when selecting an internal standard for in vivo or cell-based assays.

MAO-A Inhibition Receptor Binding Selectivity In Vitro Pharmacology

Optimal Deployment Scenarios for 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 in Analytical and Pharmaceutical Workflows


Validated LC-MS/MS Quantification of Aripiprazole Process Impurity A in API and Finished Dosage Forms

Analytical development and quality control laboratories performing impurity profiling for aripiprazole drug substance or finished product can deploy 3,4-dihydro-7-hydroxyquinoline-2(1H)-one-d6 as a stable isotope-labeled internal standard. Its use directly addresses the regulatory expectation for a SIL-IS that co-elutes with the target analyte (Aripiprazole EP Impurity A) while providing a distinct MRM transition (+6 Da). This application ensures method validation parameters (accuracy, precision, matrix effect) fall within ICH Q2(R1) and M10 acceptance criteria, supporting ANDA submissions and commercial batch release [1].

Pharmacokinetic and Metabolic Profiling Studies Involving Quinolinone Derivatives

In preclinical or clinical studies where the unlabeled 3,4-dihydro-7-hydroxyquinoline-2(1H)-one is a metabolite or an active pharmaceutical ingredient candidate, the d6 analog serves as an ideal internal standard for quantifying plasma or tissue concentrations. The kinetic isotope effect (KIE) can be leveraged to minimize metabolic degradation of the internal standard during sample processing and storage, ensuring consistent response factors across long analytical runs . This is particularly valuable in studies with extended sample collection periods or where the analyte is known to be susceptible to enzymatic or oxidative degradation.

Method Transfer and Cross-Validation Between Different LC-MS/MS Platforms

When transferring a validated bioanalytical method from one laboratory or instrument platform to another, the use of a deuterated internal standard like 3,4-dihydro-7-hydroxyquinoline-2(1H)-one-d6 significantly reduces inter-laboratory variability. Its nearly identical physicochemical properties to the analyte ensure that any differences in extraction recovery, ionization efficiency, or chromatographic behavior are accurately compensated for, thereby meeting cross-validation acceptance criteria (e.g., ±15% difference in mean concentrations) with fewer method adjustments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.